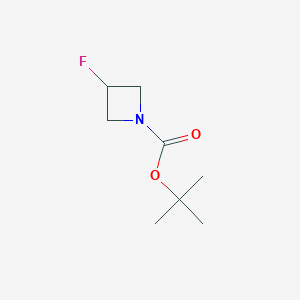

Tert-butyl 3-fluoroazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHRLGJGHNPRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

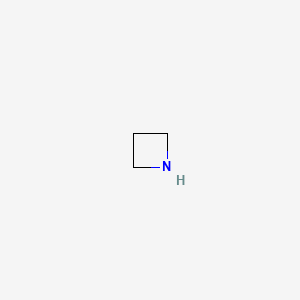

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-fluoroazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-fluoroazetidine-1-carboxylate, a fluorinated heterocyclic building block, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, combined with the unique stereoelectronic properties of the fluorine atom, offers a valuable scaffold for the synthesis of novel therapeutic agents. The incorporation of fluorine can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a sought-after intermediate for developing next-generation pharmaceuticals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, safety, and applications.

Chemical Identity and Properties

CAS Number: 1255666-44-4[2][3][4]

This compound is a stable, commercially available compound typically supplied as a colorless to pale yellow liquid or solid. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the azetidine nitrogen, facilitating its use in multi-step synthetic sequences.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄FNO₂ | [2][3][5] |

| Molecular Weight | 175.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | N/A |

| Purity | Typically ≥97% | [2][3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective strategy involves the deoxofluorination of the corresponding 3-hydroxyazetidine precursor. This transformation is typically achieved using specialized fluorinating agents.

Key Synthetic Pathway: Deoxofluorination of N-Boc-3-hydroxyazetidine

The most prevalent method for introducing fluorine into the 3-position of the azetidine ring is through the nucleophilic substitution of a hydroxyl group. This is often accomplished using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[6][7]

The reaction proceeds via an alkoxyaminosulfur difluoride intermediate. The choice of fluorinating agent is crucial; DAST is widely used due to its versatility, though it must be handled with care due to its thermal instability and reactivity with water.[6][7] Deoxo-Fluor is a thermally more stable alternative.[6]

Diagram of the Synthetic Pathway:

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Deoxofluorination

The following is a representative, non-validated protocol based on established chemical principles for this type of transformation. Researchers should conduct their own risk assessment and optimization.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Slowly add a solution of DAST (1.2 equivalents) in anhydrous DCM to the cooled solution via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm) and the azetidine ring protons. The protons on the carbon bearing the fluorine will exhibit splitting due to coupling with the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of an aliphatic fluorine, with its chemical shift and multiplicity providing valuable structural information. Quantitative ¹⁹F NMR can also be a powerful tool for purity assessment, offering a clear spectral window with minimal background interference.[8]

-

¹³C NMR: The carbon NMR will display signals for the carbonyl group of the Boc protector, the quaternary carbon of the tert-butyl group, and the carbons of the azetidine ring. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoroazetidine moiety is a valuable pharmacophore in modern drug design. Its incorporation into a molecule can lead to improved pharmacological properties. Azetidine derivatives are increasingly recognized for their potential as therapeutic agents in various disease areas, including cancer and inflammatory conditions.[1]

Role as a Bioisostere and Conformational Restraint

The 3-fluoroazetidine scaffold can act as a bioisostere for other functional groups, offering a similar spatial arrangement while altering electronic properties. The rigid nature of the azetidine ring also provides conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.

Case Study: A Building Block for Biologically Active Molecules

While specific examples detailing the direct use of this compound in the synthesis of a named drug candidate are proprietary and often found within patent literature, the general utility is well-established. For instance, a Chinese patent (CN102731362B) describes the preparation of 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivatives as key pharmaceutical intermediates.[9] This highlights the industrial relevance of this class of compounds in the synthesis of more complex molecules. The patent outlines a synthesis starting from a related precursor, employing N-fluorobenzenesulfonimide for the fluorination step, demonstrating an alternative approach to DAST.[9]

Safety and Handling

Potential Hazards

Based on related compounds, potential hazards may include:

-

Acute Toxicity: May be harmful if swallowed.[10]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel small molecules in drug discovery. Its unique structural and electronic properties, conferred by the fluorinated azetidine ring, provide medicinal chemists with a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the research and development of new therapeutics.

References

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

-

ChemUniverse. This compound [P43968]. [Link]

- Google Patents.

-

Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

-

Protheragen. This compound. [Link]

-

Wikipedia. Fluorination with aminosulfuranes. [Link]

-

ResearchGate. Applications of DAST‐type reagents in the synthesis of fluorine‐containing drugs. [Link]

-

Durham University, Baxendale Group. Rearrangement of 3‑Hydroxyazetidines into 2‑Oxazolines. [Link]

-

Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

Sources

- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 2. aurumpharmatech.com [aurumpharmatech.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. CN102731362B - Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivative - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 3-fluoroazetidine-1-carboxylate

Introduction: The Rising Prominence of Fluorinated Azetidines in Drug Discovery

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional ring systems, enabling chemists to explore novel chemical space and optimize drug-like properties. The introduction of a fluorine atom onto the azetidine ring, as seen in tert-butyl 3-fluoroazetidine-1-carboxylate, further enhances its utility. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who are looking to incorporate this versatile building block into their synthetic and medicinal chemistry programs.

Core Molecular Attributes

This compound is a key intermediate in organic synthesis and pharmaceutical research.[1] Its fundamental molecular characteristics form the basis for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄FNO₂ | [1][2] |

| Molecular Weight | 175.20 g/mol | [2] |

| CAS Number | 1255666-44-4 | [2] |

| Purity | Typically ≥97% | [2][3] |

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Source |

| Boiling Point | 208.3 ± 33.0 °C | [1] |

| pKa | -4.13 ± 0.40 | [1] |

The predicted boiling point suggests that this compound is a liquid at room temperature and has relatively low volatility. The highly negative predicted pKa is indicative of the strong electron-withdrawing effect of the fluorine atom and the carbamate group, which significantly reduces the basicity of the azetidine nitrogen.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).

Theoretical Framework

The LogP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher LogP indicates greater lipophilicity. For ionizable molecules, the distribution coefficient (LogD) is used, which is the partition coefficient at a specific pH.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered water.

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a 1:1 mixture of the pre-saturated n-octanol and buffered water.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning. Allow the phases to separate completely, which may take up to 24 hours.

-

Quantification: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated using the following formula: LogP = log ([Concentration in octanol] / [Concentration in water])

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for LogP determination using the shake-flask method.

Acidity/Basicity (pKa): Influence of Fluorine Substitution

The pKa value is a measure of the acidity or basicity of a compound. The introduction of a fluorine atom adjacent to the nitrogen in the azetidine ring is expected to have a significant impact on its basicity.

Theoretical Considerations

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a strong electron-withdrawing inductive effect.[4] This effect decreases the electron density on the nitrogen atom of the azetidine ring, making it a weaker base. Consequently, the pKa of the protonated amine is expected to be significantly lower than that of its non-fluorinated counterpart.

Experimental Determination of pKa via ¹⁹F NMR

For fluorine-containing compounds, ¹⁹F NMR spectroscopy offers a powerful and direct method for pKa determination. This technique relies on the change in the ¹⁹F chemical shift as a function of pH.

Protocol:

-

Sample Preparation: Prepare a series of buffered solutions of this compound across a range of pH values.

-

NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample. An internal reference standard is typically used for accurate chemical shift referencing.

-

Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH. The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.

Diagram of the ¹⁹F NMR-based pKa Determination Workflow

Caption: Workflow for pKa determination using ¹⁹F NMR spectroscopy.

Expected Spectral Characteristics

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from closely related analogs.

¹H NMR Spectroscopy

-

tert-Butyl Group: A characteristic singlet integrating to 9 protons would be expected around δ 1.4-1.5 ppm.

-

Azetidine Ring Protons: The methylene (CH₂) protons on the azetidine ring would likely appear as complex multiplets in the region of δ 3.5-4.5 ppm. The coupling to the adjacent fluorine atom would result in further splitting.

-

CH-F Proton: The proton on the carbon bearing the fluorine atom would appear as a multiplet, significantly downfield due to the deshielding effect of the fluorine, likely in the region of δ 5.0-5.5 ppm. This signal would exhibit a large geminal ¹H-¹⁹F coupling constant.

¹³C NMR Spectroscopy

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group would appear around δ 80-82 ppm, and the methyl carbons would resonate at approximately δ 28 ppm.

-

Azetidine Ring Carbons: The carbon atom bonded to the fluorine (C-F) would show a characteristic large one-bond ¹³C-¹⁹F coupling and would be shifted downfield. The other two carbons of the azetidine ring would appear in the range of δ 50-60 ppm.

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group would be expected in the region of δ 155-160 ppm.

¹⁹F NMR Spectroscopy

A single resonance is expected for the fluorine atom. The chemical shift will be dependent on the solvent and the reference standard used. For aliphatic fluorides, the chemical shift can vary significantly.[5] The signal will likely be a multiplet due to coupling with the adjacent protons on the azetidine ring.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 176.1. Adducts with sodium [M+Na]⁺ at m/z 198.1 or potassium [M+K]⁺ at m/z 214.1 may also be observed. Fragmentation may involve the loss of the tert-butyl group or isobutylene.

Stability and Handling

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. Its physicochemical properties, particularly its lipophilicity and basicity, are significantly influenced by the presence of the fluorine atom. This guide has provided a framework for understanding and determining these key parameters, offering both theoretical background and practical experimental protocols. As the use of fluorinated scaffolds continues to grow, a thorough understanding of their physicochemical characteristics will be essential for the rational design of the next generation of therapeutic agents.

References

-

Protheragen. This compound. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Available at: [Link]

-

SpectraBase. tert-butyl 3-[(2,3-difluorophenyl)(fluoro)methyl]azetidine-1-carboxylate. Available at: [Link]

-

PubChemLite. Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

PubChem. 1-Boc-3-fluoroazetidine-3-methanol. Available at: [Link]

-

CP Lab Safety. This compound, min 97%, 10 grams. Available at: [Link]

-

University of Ottawa. 19Flourine NMR. Available at: [Link]

-

PubMed. 19F NMR chemical shifts. 1. Aliphatic fluorides. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

PubChemLite. Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate. Available at: [Link]

-

ACS Publications. The Effect of Aliphatic Fluorine on Amine Drugs. Available at: [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Available at: [Link]

-

MySkinRecipes. 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. Available at: [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. aurumpharmatech.com [aurumpharmatech.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2932439-77-3|tert-Butyl 3-(2-bromoethyl)-3-fluoroazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of tert-butyl 3-fluoroazetidine-1-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-Fluoroazetidine-1-carboxylate

Introduction

In the landscape of modern drug discovery and development, fluorinated heterocycles have emerged as privileged scaffolds. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among these, the 3-fluoroazetidine motif is of particular interest, offering a constrained, three-dimensional structure that can serve as a valuable building block in medicinal chemistry. The synthesis and characterization of these building blocks are foundational to their application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of a key fluorinated building block: this compound. As a Senior Application Scientist, my objective is not merely to present the data but to offer a detailed interpretation grounded in the principles of NMR, explaining the causality behind the observed chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of such molecules.

The presence of the fluorine atom, a spin ½ nucleus, introduces a layer of complexity and richness to the ¹H NMR spectrum through heteronuclear spin-spin coupling. A thorough understanding of these ¹H-¹⁹F coupling constants is critical for unambiguous structural confirmation.

Molecular Structure and Proton Environments

Before delving into the spectral analysis, it is essential to visualize the molecule and identify the distinct proton environments.

Figure 1: Chemical structure of this compound with key proton environments highlighted.

The molecule possesses three distinct sets of proton signals:

-

The tert-Butyl (Boc) Group: Nine equivalent methyl protons.

-

The Azetidine Ring Methine Proton (CHF): One proton at the C3 position, adjacent to the fluorine atom.

-

The Azetidine Ring Methylene Protons (CH₂): Four protons at the C2 and C4 positions. Due to the ring puckering and the substituent at C3, the protons on each methylene unit are diastereotopic, meaning they are chemically non-equivalent.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is best understood by analyzing each region corresponding to the different proton environments. The presence of the electronegative fluorine atom and the carbamate group, along with the strained ring system, significantly influences the chemical shifts.

Data Summary

The following table summarizes the expected ¹H NMR data for the title compound. The exact chemical shifts can vary depending on the solvent and concentration.[1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C(CH₃)₃ | ~1.45 | s | - |

| CHF | ~5.30 - 5.50 | dtm | ²JHF ≈ 57 Hz, ³JHH ≈ 7-9 Hz |

| CH₂ (C2 & C4) | ~4.10 - 4.40 | m | - |

Detailed Signal Interpretation

1. The tert-Butyl Protons (Boc group)

-

Chemical Shift (~1.45 ppm): The nine protons of the tert-butyl group are chemically equivalent and are shielded, appearing as a sharp, intense singlet in the upfield region of the spectrum.[1] This signal is a characteristic hallmark of the Boc protecting group and its integration to nine protons serves as an excellent internal reference for the relative integration of the other signals in the molecule.

2. The Azetidine Methylene Protons (C2-H₂ and C4-H₂)

-

Chemical Shift (~4.10 - 4.40 ppm): The four protons on the C2 and C4 positions of the azetidine ring are significantly deshielded compared to typical aliphatic protons. This is due to the inductive electron-withdrawing effect of the adjacent nitrogen atom of the carbamate. These protons appear as a complex multiplet.

-

Multiplicity (m): The complexity of this signal arises from several factors:

-

Diastereotopicity: The protons on each of the C2 and C4 carbons are diastereotopic. This means that even on the same carbon, the two protons are in different chemical environments and will have different chemical shifts.

-

Geminal Coupling (²JHH): The two diastereotopic protons on each carbon will couple to each other.

-

Vicinal Coupling (³JHH): These protons will also couple to the methine proton at C3.

-

Vicinal and Long-Range H-F Coupling (³JHF and ⁴JHF): The protons at C2 and C4 are three and four bonds away from the fluorine atom, respectively. This can lead to further splitting of the signals. Vicinal ³JHF couplings are typically in the range of 5-10 Hz, while long-range ⁴JHF couplings are smaller, often 0.5-3.0 Hz.[2]

-

3. The Azetidine Methine Proton (C3-H)

-

Chemical Shift (~5.30 - 5.50 ppm): This proton is the most deshielded in the molecule. This is a consequence of two strong electron-withdrawing effects: the adjacent fluorine atom and the influence of the nitrogen atom of the azetidine ring.

-

Multiplicity (dtm - doublet of triplets of multiplets): This proton's signal is the most informative in the spectrum for structural confirmation due to its characteristic splitting pattern arising from coupling to both protons and fluorine.

-

Geminal H-F Coupling (²JHF): The largest coupling constant for this proton is the geminal coupling to the fluorine atom (²JHF), which is typically large, around 57 Hz. This splits the signal into a large doublet.

-

Vicinal H-H Coupling (³JHH): This proton is coupled to the four adjacent methylene protons on C2 and C4. This results in further splitting of each line of the doublet into a triplet or a more complex multiplet, with coupling constants in the range of 7-9 Hz.

-

Key Coupling Interactions

The following diagram illustrates the key spin-spin coupling interactions that define the ¹H NMR spectrum of this compound.

Figure 2: Key ¹H-¹⁹F and ¹H-¹H coupling interactions in the azetidine ring.

Experimental Protocol

The following provides a standardized methodology for the acquisition of a high-quality ¹H NMR spectrum for this compound.

Workflow for ¹H NMR Characterization

Figure 3: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), a spectral width that encompasses all expected signals (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw free induction decay (FID) to obtain the frequency-domain spectrum.

-

Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate all signals and normalize to the 9-proton singlet of the Boc group.

-

Measure the chemical shifts and coupling constants for all multiplets.

-

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information that is readily interpretable with a foundational understanding of chemical shifts and spin-spin coupling. The characteristic signals of the Boc group, the deshielded azetidine protons, and particularly the distinctive splitting pattern of the C3-proton due to ¹H-¹⁹F coupling, provide a definitive fingerprint for this important synthetic building block. This guide provides the necessary framework for researchers to confidently perform and interpret the ¹H NMR analysis of this and similar fluorinated compounds, ensuring the structural integrity of materials used in the critical endeavor of drug discovery.

References

A Technical Guide to tert-Butyl 3-fluoroazetidine-1-carboxylate: Commercial Availability, Synthesis, and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-fluoroazetidine-1-carboxylate, a valuable building block in modern medicinal chemistry. The strategic introduction of a fluorine atom into the azetidine ring offers a unique combination of conformational constraint and metabolic stability, making this compound a sought-after intermediate in the synthesis of novel therapeutics. This document details its commercial availability, provides an in-depth analysis of its synthesis, outlines its key chemical properties and reactivity, and presents a detailed experimental protocol for its use in further synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated heterocyclic compound.

Introduction: The Strategic Importance of Fluorinated Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery. Its rigid structure allows for precise control over the spatial orientation of substituents, enabling fine-tuning of interactions with biological targets. When combined with the unique properties of fluorine—such as its small size, high electronegativity, and ability to modulate pKa and metabolic stability—the resulting fluoroazetidines become powerful tools for medicinal chemists. This compound (CAS No. 1255666-44-4) is a key example of such a building block, offering a stable, protected form of the 3-fluoroazetidine core, ready for elaboration into more complex molecules.[1][2]

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of chemical suppliers, ensuring a consistent supply for research and development purposes.

Table 1: Representative Commercial Suppliers and Product Specifications

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Aurum Pharmatech | U33695 | 97.00% | 1255666-44-4 | C₈H₁₄FNO₂ | 175.20 |

| ChemUniverse | P43968 | 97% | 1255666-44-4 | C₈H₁₄FNO₂ | 175.2 |

| CP Lab Safety | - | min 97% | 1255666-44-4 | C₈H₁₄FNO₂ | 175.2 |

| Sigma-Aldrich | - | - | 1255666-44-4 | - | 175.2 |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Table 2: Key Physicochemical Properties

| Property | Value |

| CAS Number | 1255666-44-4[3] |

| Molecular Formula | C₈H₁₄FNO₂[3] |

| Molecular Weight | 175.20 g/mol [3] |

| Appearance | Typically a colorless to light yellow liquid or solid |

| Purity | ≥97%[3] |

Synthesis of this compound

The synthesis of 3-fluoroazetidines can be approached through several strategies. A common and effective method involves the fluorination of a suitable azetidine precursor. One such strategy, adapted from methodologies for related compounds, involves the fluorination of an N-Boc protected azetidin-3-ol derivative.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route, starting from a commercially available precursor. The rationale behind this approach is the well-established reactivity of hydroxyl groups towards fluorinating agents and the stability of the Boc protecting group under these conditions.

Caption: Conceptual workflow for the synthesis of this compound.

A Chinese patent describes a method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivatives which involves the fluorination of a Boc-protected precursor with N-fluorobenzenesulfonimide in the presence of a base, followed by hydrolysis.[4] This highlights the feasibility of introducing the fluorine atom at the 3-position of the azetidine ring while the nitrogen is protected.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the azetidine ring will appear as multiplets in the region of 3.5-4.5 ppm. The proton at the 3-position, coupled to the fluorine atom, will exhibit a characteristic doublet of triplets.

-

¹³C NMR: The spectrum will show the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Chemical Reactivity and Applications in Medicinal Chemistry

This compound is a versatile intermediate due to its two main points of reactivity: the Boc-protected nitrogen and the C-F bond at the 3-position.

N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[5] This allows for the unmasking of the azetidine nitrogen at a desired stage of a synthetic sequence, enabling further functionalization such as alkylation, acylation, or arylation.

Caption: General workflow for the deprotection and subsequent functionalization of the azetidine nitrogen.

Nucleophilic Substitution

While the C-F bond is generally strong, the 3-position of the azetidine ring can be susceptible to nucleophilic attack, particularly if the ring is activated. However, in many applications, the fluorine atom is retained in the final molecule to impart desirable properties.

Application as a Building Block in Drug Discovery

The true value of this compound lies in its role as a precursor to more complex, biologically active molecules. The incorporation of the 3-fluoroazetidine moiety has been shown to be beneficial in the development of various therapeutic agents, including kinase inhibitors. For instance, a practical synthesis of the Rho-kinase inhibitor K-115 utilizes a chiral 1,4-diazepane intermediate, showcasing the importance of substituted heterocyclic building blocks in the synthesis of kinase inhibitors.[6] The 3-fluoroazetidine scaffold can be used to probe the binding pockets of kinases and other enzymes, where the fluorine atom can act as a hydrogen bond acceptor and enhance metabolic stability.

Detailed Experimental Protocol: N-Boc Deprotection

This protocol provides a detailed, step-by-step methodology for the deprotection of the azetidine nitrogen, a common transformation utilizing this building block.

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from this compound to yield 3-fluoroazetidine hydrochloride.

Materials:

-

This compound (1.0 eq)

-

4M HCl in 1,4-dioxane (10 eq)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Inert Atmosphere: Purge the flask with nitrogen or argon.

-

Reagent Addition: Under the inert atmosphere, add the 4M solution of HCl in 1,4-dioxane via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

Precipitation and Isolation: Add anhydrous diethyl ether to the residue to precipitate the 3-fluoroazetidine hydrochloride salt.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the desired product as a white or off-white solid.

Rationale for Procedural Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is important to prevent the introduction of water, which could potentially lead to side reactions.

-

Excess Acid: A significant excess of HCl is used to ensure complete protonation and cleavage of the Boc group.

-

Inert Atmosphere: While not strictly necessary for all Boc deprotections, an inert atmosphere is good practice to prevent the introduction of atmospheric moisture.

-

Precipitation with Diethyl Ether: The hydrochloride salt of the deprotected amine is typically insoluble in diethyl ether, allowing for its easy isolation by precipitation.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of complex molecules in drug discovery. Its strategic combination of a conformationally restricted azetidine ring and a metabolically stabilizing fluorine atom makes it an attractive starting material for the development of novel therapeutics. This guide has provided a comprehensive overview of its commercial availability, synthesis, reactivity, and a detailed protocol for its application, underscoring its importance for researchers in the pharmaceutical sciences.

References

-

MySkinRecipes. (n.d.). 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

- Google Patents. (n.d.). CN102731362B - Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivative.

-

Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]

-

ResearchGate. (n.d.). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

-

Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? [Online forum post]. r/OrganicChemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-butyl 3-[(2,3-difluorophenyl)(fluoro)methyl]azetidine-1-carboxylate. Retrieved from [Link]

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of organic chemistry, 74(5), 2250–2253. [Link]

-

CP Lab Safety. (n.d.). tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, min 97%, 500 mg. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]

-

Springer Nature. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]

- 3. aurumpharmatech.com [aurumpharmatech.com]

- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 5. PubChemLite - Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (C10H18FNO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorinated Azetidines in Modern Drug Discovery: A Technical Guide

Abstract

The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a privileged motif in medicinal chemistry, offering a unique three-dimensional exit vector and improved physicochemical properties compared to its five- and six-membered counterparts.[1][2] The strategic introduction of fluorine into the azetidine ring further amplifies its utility, providing a powerful tool to modulate key drug-like properties, including metabolic stability, basicity (pKa), lipophilicity (LogP), and binding affinity.[3][4] This in-depth technical guide provides a comprehensive overview of the role of fluorinated azetidines in contemporary drug discovery. It delves into the fundamental impact of fluorination on molecular properties, explores established and novel synthetic methodologies, analyzes the resulting physicochemical changes, and showcases the application of these unique building blocks in the design of innovative therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated azetidines in their discovery programs.

The Fluorine Advantage in Drug Design: A Primer

Fluorine has become an indispensable element in the medicinal chemist's toolbox.[3] Its unique properties, stemming from its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, allow for subtle yet profound modifications of a drug candidate's profile.[4] Key benefits of strategic fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily.[5][6] This "metabolic blocking" at susceptible positions can increase a drug's half-life and bioavailability.[3]

-

Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of nearby amines, which can be advantageous for reducing off-target effects.[1] It also influences lipophilicity (LogP), a critical parameter for membrane permeability and solubility, in a context-dependent manner.[7][8]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, thereby enhancing binding affinity and potency.[9][10]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of flexible molecules, including the ring pucker of cyclic systems like azetidine, potentially locking the molecule in a bioactive conformation.[11][12]

Synthesis of Fluorinated Azetidines: Key Methodologies

The accessibility of fluorinated azetidine building blocks is crucial for their widespread adoption in drug discovery. Several synthetic strategies have been developed to introduce fluorine at various positions of the azetidine ring.

Synthesis of 3-Fluoroazetidines

A common approach to synthesize 3-fluoroazetidines involves the fluorination of 3-hydroxyazetidines using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[13][14]

Experimental Protocol: Fluorination of 1-Boc-3-hydroxyazetidine with DAST

-

Dissolution: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq.) to the cooled solution.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-fluoroazetidine.

Another notable method involves the ring-opening of 1-azabicyclo[1.1.0]butanes with reagents like Olah's reagent (pyridine·10HF).[13][14]

Caption: General workflow for the synthesis of 3-fluoroazetidine.

Synthesis of 3,3-Difluoroazetidines

The gem-difluoro motif is a valuable bioisostere for carbonyl groups.[7] The synthesis of 3,3-difluoroazetidines is typically achieved by treating 3-azetidinones with a fluorinating agent like DAST.[15]

Experimental Protocol: Fluorination of 1-Boc-3-azetidinone with DAST

-

Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous DCM in a suitable reaction vessel, add DAST (2.0-3.0 eq.) at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of NaHCO₃.

-

Extraction: Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to afford 1-Boc-3,3-difluoroazetidine.[15]

Caption: Key steps in the synthesis of 3,3-difluoroazetidine.

Impact of Fluorination on Azetidine Physicochemical Properties

The introduction of fluorine into the azetidine ring systematically alters its fundamental physicochemical properties.

| Property | Non-fluorinated Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine | Rationale |

| pKa | ~11.29 | ~8.5 | ~5.8 | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, thus lowering its basicity. |

| LogP | -0.4 | -0.1 | +0.3 | Fluorine is more lipophilic than hydrogen. The increase in LogP is generally observed with increasing fluorine substitution.[7] |

| Conformational Preference | Puckered | Can favor specific puckered conformations | Influences ring puckering | Fluorine substitution can introduce gauche effects and other stereoelectronic interactions that influence the conformational equilibrium of the azetidine ring.[11] |

Note: The pKa and LogP values are approximate and can vary depending on the specific substituents on the azetidine ring and the experimental or computational method used.

Applications of Fluorinated Azetidines in Drug Discovery: Case Studies

The unique properties of fluorinated azetidines have been successfully exploited in the development of novel therapeutic agents across various disease areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

One of the most prominent applications of fluorinated azetidines is in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[14][15] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion. The fluorinated azetidine moiety often serves as a key pharmacophore, interacting with the active site of the enzyme. The fluorine atoms can enhance binding affinity and improve the pharmacokinetic profile of the inhibitor.[16]

Bioisosteric Replacement

Fluorinated azetidines are increasingly used as bioisosteres for other chemical groups to improve drug-like properties.[2][17] For example, a 3,3-difluoroazetidine can act as a bioisostere for a carbonyl group, offering similar polarity and hydrogen bond accepting capabilities but with improved metabolic stability and a three-dimensional exit vector.[7] This strategy can lead to novel chemical matter with enhanced pharmacological profiles.

Central Nervous System (CNS) Drug Discovery

The modulation of pKa and lipophilicity by fluorination is particularly relevant for CNS drug discovery, where the ability of a molecule to cross the blood-brain barrier is critical.[3] By fine-tuning these properties using fluorinated azetidines, medicinal chemists can optimize brain penetration and target engagement.

Conclusion and Future Perspectives

Fluorinated azetidines represent a powerful and versatile class of building blocks in modern drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, leading to compounds with improved metabolic stability, enhanced binding affinity, and optimized pharmacokinetic profiles. As synthetic methodologies for accessing a diverse range of fluorinated azetidines continue to advance, their application in the design of novel therapeutics is expected to expand significantly. The ability to rationally design molecules with tailored properties by leveraging the unique characteristics of fluorinated azetidines will undoubtedly contribute to the development of the next generation of innovative medicines.

References

- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.

- Synthesis of 3-Fluoroazetidines.

- Synthesis of 3,3-Difluoroazetidines.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Role of Fluorine in Drug Design and Drug Action.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Synthesis of 3-Fluoroazetidines.

- The synthetic method of 3 fluoro azetidine derivatives.

- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH.

- Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs.

- 3-Fluoro-3-(trifluoromethyl)azetidine. Smolecule.

-

Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[18]. ResearchGate.

- (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.

- 3,3-DIFLUOROAZETIDINE HYDROCHLORIDE synthesis. ChemicalBook.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- The ring pucker in azetidine derivatives can be influenced by...

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- Examples of azetidine‐based bioisosters.

- Synthesis of Azetidines.

- 3,3-Difluoroazetidine hydrochloride. Ossila.

- The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv | Cambridge Open Engage.

- Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances (RSC Publishing).

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

- 3,3-Difluoroazetidine hydrochloride. ChemScene.

- Assessing the metabolic stability of fluorinated vs non-fluorin

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH.

- Bioisosterism: A Rational Approach in Drug Design.

- Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.

- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.

- New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors.

- 3-Fluoroazetidine hydrochloride. Sigma-Aldrich.

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ossila.com [ossila.com]

Navigating the Synthesis and Handling of tert-Butyl 3-fluoroazetidine-1-carboxylate: A Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. Fluorinated motifs, such as the 3-fluoroazetidine moiety, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Among the key building blocks for accessing these structures is tert-butyl 3-fluoroazetidine-1-carboxylate, a versatile intermediate in pharmaceutical research and development.[2] This guide provides an in-depth technical overview of the safe handling, storage, and disposal of this compound, grounded in the principles of experimental causality and self-validating protocols.

Physicochemical Properties and Hazard Identification

Understanding the fundamental properties of a compound is the bedrock of its safe handling. This compound (CAS No. 1255666-44-4) is a heterocyclic building block with the molecular formula C8H14FNO2 and a molecular weight of approximately 175.20 g/mol .[3][4]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C8H14FNO2 | [3] |

| Molecular Weight | 175.20 g/mol | [3] |

| Purity | Typically ≥97% | [3][4] |

| Appearance | Varies; can be a liquid or solid | [5][6] |

A thorough hazard assessment is paramount before any experimental work. While comprehensive toxicological data for this specific compound is not extensively published, information from safety data sheets (SDS) for the compound and its analogues, such as 3-fluoroazetidine hydrochloride, provides critical insights into its potential hazards.[7][8]

Primary Hazards:

-

Acute Toxicity (Oral): The hydrochloride salt is classified as harmful if swallowed.[7][8] This suggests that the parent compound should be handled with measures to prevent ingestion.

-

Skin Corrosion/Irritation: It is known to cause skin irritation.[7][8] Prolonged or repeated contact should be avoided.

-

Serious Eye Damage/Eye Irritation: The compound is a serious eye irritant.[7][8]

-

Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[7][8]

The presence of the fluorine atom and the strained azetidine ring are key determinants of its reactivity and potential biological activity.[9] The tert-butoxycarbonyl (Boc) protecting group is relatively stable but can be removed under acidic conditions, a common step in synthetic workflows.[10][11]

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System

The principle of a self-validating system in laboratory safety dictates that engineering controls and PPE are selected and used in a manner that inherently minimizes the risk of exposure, even in the event of a minor spill or unforeseen reaction.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, especially when handling volatile solutions or performing reactions, must be conducted in a properly functioning chemical fume hood.[12][13] This is the primary engineering control to mitigate inhalation exposure to the compound and any volatile reagents or byproducts.

-

Glove Boxes: For highly sensitive reactions or when working with larger quantities, a glove box under an inert atmosphere can provide an additional layer of containment and prevent exposure to atmospheric moisture.[12]

Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple box-checking but a deliberate process based on the identified hazards.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[12] Given the serious eye irritation hazard, the use of a face shield in conjunction with goggles is strongly recommended, particularly when transferring liquids or performing reactions that have the potential to splash.[12]

-

Hand Protection: The choice of gloves should be based on chemical compatibility with the solvents being used. Nitrile gloves are a common choice for general laboratory work, but it is crucial to consult the glove manufacturer's compatibility data. For extended work or when handling concentrated solutions, double-gloving is a prudent practice.[5][12]

-

Body Protection: A flame-resistant lab coat is mandatory.[12] For operations with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a properly fitted respirator may be necessary.[14] However, reliance on respirators should be a last resort after all engineering controls have been optimized.

Storage and Handling: Ensuring Stability and Purity

The stability and purity of this compound are critical for the success of subsequent synthetic steps. Improper storage and handling can lead to degradation and the formation of impurities.

Storage

-

Temperature: Store in a cool, dry, and well-ventilated area.[6][12] Some suppliers recommend refrigerated storage (2-8°C).[10][15] Always refer to the supplier's specific recommendations.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][8] These materials can potentially react with the azetidine ring or the Boc-protecting group.

-

Container: Keep the container tightly closed to prevent the ingress of moisture and atmospheric contaminants.[6]

Handling

-

Inert Atmosphere: While not always strictly necessary for routine handling, for reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Avoiding Dust Formation: If the compound is a solid, avoid creating dust during transfer.[7]

-

Hygiene Practices: Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke in the laboratory.[7]

Spill and Disposal Procedures: A Proactive Approach

A well-defined plan for spill cleanup and waste disposal is a critical component of laboratory safety.

Spill Response

In the event of a spill, the primary objective is to contain the material safely and decontaminate the area without exposing personnel.

Diagram 1: Spill Response Workflow

Caption: Workflow for responding to a spill of this compound.

Disposal

Waste containing this compound should be treated as hazardous waste.[7]

-

Containerization: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.[16]

-

Disposal Route: Dispose of the waste through an approved chemical waste program in accordance with local, state, and federal regulations.[5][17] Do not dispose of it down the drain.[7]

Experimental Protocols: A Step-by-Step Guide to Safe Usage

The following protocols are designed to provide a framework for the safe handling of this compound in a research setting.

Protocol for Weighing and Transferring the Compound

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE (goggles, face shield, lab coat, and appropriate gloves).

-

Weighing: If the compound is a solid, carefully transfer the desired amount to a tared weighing vessel inside the fume hood. Minimize the creation of dust. If it is a liquid, use a calibrated pipette or syringe for accurate transfer.

-

Dissolution: Add the solvent to the compound in the fume hood. If necessary, gently swirl or stir to dissolve.

-

Cleanup: Clean any minor spills immediately with an appropriate absorbent material. Wipe down the work surface.

-

Storage: Securely cap the stock container and return it to its designated storage location.

Protocol for a Typical Synthetic Reaction

-

Reaction Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure all glassware is clean, dry, and free of cracks.

-

Reagent Addition: Add all reagents, including this compound, to the reaction vessel in the fume hood. If the reaction is exothermic, provide adequate cooling.

-

Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Do not leave the reaction unattended for extended periods without proper monitoring and safety controls in place.

-

Workup: Once the reaction is complete, perform the workup procedure within the fume hood. This may involve quenching the reaction, extraction, and washing.

-

Waste Collection: Collect all aqueous and organic waste streams in separate, appropriately labeled hazardous waste containers.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound is integral to advancing drug discovery programs that leverage the unique properties of fluorinated azetidines. By adhering to the principles of experimental causality, employing self-validating safety systems, and following well-defined protocols, researchers can mitigate the risks associated with this valuable building block. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is essential for protecting personnel and ensuring the integrity of scientific research.

References

-

Protheragen. This compound. [Link]

-

PubChem. 1-Boc-3-fluoroazetidine-3-methanol. [Link]

-

National Center for Biotechnology Information. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

Knight Chemicals. tert-butyl 3-(1-oxo-1,3-dihydroisobenzofuran-5-yl)azetidine-1-carboxylate. [Link]

-

University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

-

ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

MySkinRecipes. 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. [Link]

-

Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Protheragen [protheragen.ai]

- 3. aurumpharmatech.com [aurumpharmatech.com]

- 4. calpaclab.com [calpaclab.com]

- 5. file.ambeed.com [file.ambeed.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid [myskinrecipes.com]

- 11. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. chemscene.com [chemscene.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. ehs.wisc.edu [ehs.wisc.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate, a critical building block in modern medicinal chemistry. The strategic introduction of a fluorine atom into the azetidine ring significantly modulates the physicochemical properties of resulting drug candidates, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide offers a detailed, field-proven protocol for the deoxofluorination of tert-butyl 3-hydroxyazetidine-1-carboxylate using diethylaminosulfur trifluoride (DAST). We delve into the causality behind experimental choices, provide a thorough understanding of the reaction mechanism, and outline stringent safety protocols. This document is designed to be a self-validating system, ensuring both scientific integrity and successful replication of the synthesis.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

The azetidine motif is a sought-after saturated heterocycle in drug design, offering a rigid scaffold that can project substituents into defined vectors in three-dimensional space. The incorporation of fluorine, the most electronegative element, into this framework imparts unique properties. The carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. Furthermore, the electronic effects of fluorine can alter the pKa of nearby functional groups, influencing a compound's binding to its biological target. Consequently, this compound serves as a valuable starting material for the synthesis of a wide array of bioactive molecules, from enzyme inhibitors to central nervous system agents.

Synthetic Strategy: Deoxofluorination of a Hydroxyazetidine Precursor

The most direct and widely adopted route to this compound is the nucleophilic fluorination of the readily available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This transformation is most commonly achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

Overall Synthetic Workflow

Caption: Synthetic pathway from a protected azetidinol to the target fluorinated product.

Mechanism of DAST-Mediated Deoxofluorination

The fluorination of an alcohol with DAST proceeds through a nucleophilic substitution reaction, typically following an S(_N)2 pathway. This mechanism is crucial as it results in the inversion of stereochemistry at the reaction center, a critical consideration in the synthesis of chiral molecules.

-

Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of DAST. This is followed by the elimination of a proton and a fluoride ion to form an alkoxyaminosulfur difluoride intermediate. This step converts the poor leaving group (-OH) into a much better one.

-

Nucleophilic Attack by Fluoride: The fluoride ion, generated in the previous step or from another equivalent of DAST, then acts as a nucleophile. It attacks the carbon atom bearing the activated oxygen group from the backside, leading to the displacement of the aminosulfur oxide moiety and the formation of the carbon-fluorine bond with an inverted stereocenter.[1][2]

Deoxofluorination Mechanism

Sources

Application Note: A Reliable Protocol for the Synthesis of tert-Butyl 3-Fluoroazetidine-1-carboxylate

Abstract

This document provides a detailed, field-proven experimental protocol for the synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate, a critical building block in modern medicinal chemistry. The synthesis is achieved via a robust deoxofluorination of the commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This guide offers a comprehensive, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety precautions, and data presentation to ensure successful and reproducible execution by researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Azetidines

The introduction of fluorine into bioactive molecules is a well-established strategy for modulating and enhancing pharmacokinetic and pharmacodynamic properties.[1] The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in drug design, prized for its ability to impart favorable physicochemical properties such as reduced lipophilicity and improved metabolic stability. The combination of these two motifs in 3-fluoroazetidine derivatives has led to their incorporation into numerous clinical candidates and approved drugs.

This protocol details the synthesis of this compound, a versatile intermediate protected with a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability during fluorination and can be readily removed under acidic conditions, allowing for subsequent derivatization of the azetidine nitrogen.

Synthetic Strategy and Mechanism

The chosen synthetic route is a deoxofluorination reaction, which directly converts a hydroxyl group to a fluorine atom. This transformation is one of the most effective and widely used methods for site-selective fluorination.[2]

Overall Reaction Scheme:

(Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate) (Product: this compound)

The protocol employs a nucleophilic fluorinating reagent, such as Diethylaminosulfur Trifluoride (DAST) or its more thermally stable and easier-to-handle crystalline analogs like XtalFluor-E®.[2][3][4]

Mechanism of Deoxofluorination with DAST:

The reaction proceeds through a two-step mechanism:

-

Activation of the Hydroxyl Group: The hydroxyl group of the substrate attacks the electrophilic sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF) and the departure of a diethylamino group, forming an alkoxyaminosulfur difluoride intermediate.[5]

-

Nucleophilic Substitution: The fluoride ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group via an SN2 pathway. This results in the displacement of the sulfinylamine leaving group and the formation of the carbon-fluorine bond with inversion of configuration.

While DAST is highly effective, it is a fuming liquid that can decompose exothermically and reacts violently with water, producing highly corrosive HF.[3][6] Newer reagents like XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) are crystalline solids that offer enhanced thermal stability and do not generate free HF, making them compatible with standard borosilicate glassware and generally safer to handle.[2][4][7] This protocol will focus on the use of DAST due to its historical prevalence, but the principles can be adapted for safer alternatives.

Detailed Experimental Protocol

This protocol describes the deoxofluorination of tert-butyl 3-hydroxyazetidine-1-carboxylate using DAST.

3.1. Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Supplier |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 | 5.00 g | 28.86 | 1.0 | Sigma-Aldrich |

| Diethylaminosulfur Trifluoride (DAST) | C₄H₁₀F₃NS | 161.19 | 5.10 mL | 40.41 | 1.4 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - | - | Acros Organics |